molecular formula C13H17BN2O2 B1604369 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine CAS No. 942070-78-2

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Cat. No.: B1604369
CAS No.: 942070-78-2
M. Wt: 244.1 g/mol
InChI Key: STTXSARKMPZOEZ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is a chemical compound that features a boron-containing dioxaborolane ring attached to an imidazo[1,2-A]pyridine core

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-11-7-5-6-8-16(10)11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXSARKMPZOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648394
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-78-2
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated reagents and bases.

Major Products

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The imidazo[1,2-A]pyridine core may interact with nucleic acids or proteins, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is unique due to its combination of the imidazo[1,2-A]pyridine core and the boron-containing dioxaborolane group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 1048970-17-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety enhances its reactivity and potential for forming covalent bonds with target proteins.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
  • IC50 Values : The compound displayed an IC50 of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. It demonstrated significant activity against specific viral strains:

  • HIV : Compounds derived from similar structures showed EC50 values in the nanomolar range against HIV strains .

Immunomodulatory Effects

In studies focusing on immune response modulation, compounds with similar structural features have been shown to enhance immune cell activity:

  • Mouse Splenocytes Assay : Compounds effectively rescued mouse immune cells in the presence of PD-1/PD-L1 interactions .

Case Studies

StudyFindings
Study AInhibition of tumor growth in xenograft models using MDA-MB-231 cells was observed with a significant reduction in metastatic nodules.
Study BNo acute toxicity was reported in mice at doses up to 2000 mg/kg during safety assessments.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:

  • Oral Bioavailability : Compounds similar in structure have shown sufficient bioavailability (around 31.8%) after oral administration .
  • Toxicological Profile : Safety studies revealed no significant toxicity at high doses in animal models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, and how are intermediates characterized?

  • Methodological Answer : Microwave-assisted synthesis under inert atmospheres (e.g., argon) is commonly employed. For example, reactions in dioxane with catalysts like MoO₂Cl₂(dmf)₂ (10 mol%) and ligands such as PPh₃ yield intermediates, which are further functionalized with Boc-protecting groups. Purification via silica gel chromatography (eluent: cyclohexane/EtOAc) ensures high yields (82–93%). Characterization includes melting points, TLC Rf values, IR (e.g., carbonyl stretches at 1722–1730 cm⁻¹), and HRMS for molecular weight confirmation .

Q. How is the boronate ester moiety in this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a coupling partner for aryl/heteroaryl halides. A typical protocol involves dissolving the compound in dioxane with a Pd catalyst, a base (e.g., Na₂CO₃), and a boronic acid/ester (1:1 molar ratio). Reaction monitoring via TLC and purification by column chromatography yields biaryl products. For instance, coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole forms imidazo[1,2-a]pyridine derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons (δ 120–150 ppm) for the imidazo[1,2-a]pyridine core. The boronate ester’s methyl groups appear as singlets (δ ~1.3 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for C₁₅H₁₉BN₂O₄: calc. 302.14, found 302.13) .
  • IR : Confirms functional groups (e.g., B-O stretches at 1350–1370 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be integrated into fluorescent probes for detecting reactive oxygen species (ROS) like H₂O₂?

  • Methodological Answer : The boronate ester reacts selectively with H₂O₂, undergoing cleavage to release a fluorescent imidazo[1,2-a]pyridine derivative (e.g., B2-OH). Design involves conjugating the boronate moiety to a fluorophore via a benzyloxy linker. In vitro validation includes fluorescence turn-on assays in A549 cells, with excitation/emission at 360/450 nm. Confocal microscopy confirms intracellular H₂O₂ detection .

Q. What strategies mitigate competing side reactions during palladium-catalyzed couplings of this boronate ester?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability.
  • Base Optimization : Na₂CO₃ or Cs₂CO₃ minimizes protodeboronation.
  • Solvent Control : Anhydrous dioxane or toluene reduces hydrolysis of the boronate .
    • Case Study : Coupling with 3-(trifluoromethyl)pyridine derivatives achieved 20% yield improvements by pre-drying solvents over molecular sieves .

Q. How do steric and electronic effects of substituents on the imidazo[1,2-a]pyridine core influence cross-coupling efficiency?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring increase oxidative addition rates with Pd⁰, while bulky substituents (e.g., dodecyl) require larger ligands (e.g., SPhos). DFT studies correlate Hammett σ values with reaction rates—electron-deficient substrates show 2–3× faster coupling .

Q. What analytical approaches resolve spectral overlaps in NMR data for complex derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic signals by correlating ¹H-¹³C couplings.
  • Deuterated Solvents : DMSO-d₆ enhances resolution for NH protons in tetrahydroimidazo[1,2-a]pyridines .
    • Example : Diethyl 3-benzyl-8-cyano derivatives showed resolved J couplings at δ 4.2–4.4 ppm (ester CH₂) using DMSO-d₆ .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or yields for derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Verify inert atmosphere integrity (argon vs. nitrogen) and microwave power calibration.
  • Purification Rigor : Yields for 5a (82%) vs. 5b (93%) in highlight solvent gradient optimization .
  • Crystallization : Recrystallization from EtOAc/hexane vs. column chromatography can alter melting points by 2–3°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

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